Pristinamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

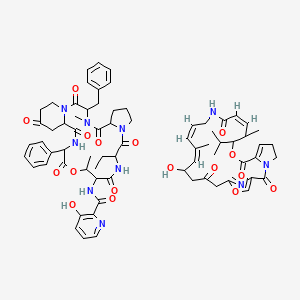

La pristinamicina es un antibiótico utilizado principalmente en el tratamiento de infecciones estafilocócicas y estreptocócicas. Pertenece al grupo de antibióticos estreptogramina y se deriva de la bacteria Streptomyces pristinaespiralis . La pristinamicina es una combinación de dos componentes, pristinamicina IA y pristinamicina IIA, que trabajan sinérgicamente para exhibir una potente actividad antibacteriana .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de la pristinamicina implica varios pasos. El caldo de fermentación se acidifica primero, seguido de una separación sólido-líquido para obtener el filtrado. Luego, el filtrado se decolora utilizando una resina macroporosa. El filtrado decolorado se enriquece utilizando una resina adsorbente macroporosa y se analiza. La solución analítica se decolora aún más utilizando carbón activado, se concentra, se extrae y se somete a lavado alcalino. Finalmente, la solución se cristaliza para obtener un producto de pristinamicina en bruto, que luego se recristaliza para obtener polvo fino de pristinamicina .

Métodos de Producción Industrial: La producción industrial de la pristinamicina sigue los mismos pasos generales que la preparación de laboratorio, pero se amplía para la producción en masa. El proceso implica fermentación, separación, decoloración, enriquecimiento y cristalización, con un enfoque en la eficiencia, la rentabilidad y el alto rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: La pristinamicina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto y mejorar sus propiedades.

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el reactivo de Tollens, el reactivo de Millon y el reactivo de Fehling.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como el anhídrido acético y el cloruro de tosilo.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen derivados de pristinamicina modificados con una mayor actividad antibacteriana y estabilidad .

Aplicaciones Científicas De Investigación

La pristinamicina tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar la síntesis y modificación de antibióticos.

Biología: Investigado por sus efectos en la síntesis de proteínas bacterianas y los mecanismos de resistencia.

Industria: Utilizado en el desarrollo de nuevos antibióticos y agentes antimicrobianos.

Mecanismo De Acción

La pristinamicina ejerce sus efectos al unirse a la subunidad ribosómica 50S bacteriana, inhibiendo el proceso de elongación de la síntesis de proteínas. Esta acción bloquea el paso de transpeptidación, evitando la formación de enlaces peptídicos y finalmente inhibiendo el crecimiento de las células bacterianas . La combinación de pristinamicina IA y pristinamicina IIA da como resultado un efecto sinérgico, que mejora significativamente su actividad antibacteriana .

Comparación Con Compuestos Similares

La pristinamicina es similar a otros antibióticos estreptogramina, como la virginiamicina y la quinupristina/dalfopristina. La pristinamicina es única debido a su administración oral y su efectividad contra estafilococos y estreptococos resistentes a la eritromicina . Otros compuestos similares incluyen:

Virginiamicina: También un antibiótico estreptogramina, utilizado en medicina veterinaria y como promotor del crecimiento en el ganado.

Quinupristina/Dalfopristina: Un derivado de la pristinamicina, administrado por vía intravenosa para infecciones graves.

La combinación única de componentes de la pristinamicina y su administración oral la convierten en un antibiótico valioso en el tratamiento de infecciones bacterianas resistentes.

Propiedades

Número CAS |

270076-60-3 |

|---|---|

Fórmula molecular |

C71H84N10O17 |

Peso molecular |

1349.5 g/mol |

Nombre IUPAC |

N-[(6S,12S,15S,16S,19R,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(10S,11S,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |

InChI |

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5+,10-9+,18-13+/t25-,29-,30-,31-,32?,34-,35+;19-,20+,26-/m00/s1 |

Clave InChI |

MVTQIFVKRXBCHS-XZDBVTHASA-N |

SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

SMILES isomérico |

CC[C@H]1C(=O)N2CCC[C@H]2C(=O)N(C(C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@@H](C(=O)O[C@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.C[C@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@H]1C(C)C)O)/C |

SMILES canónico |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

Color/Form |

Reddish-yellow powder |

melting_point |

115-120 °C |

Descripción física |

Reddish-yellow solid; [Merck Index] |

Solubilidad |

Poorly soluble in water Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ethe |

Origen del producto |

United States |

Q1: What is Pristinamycin and how does it work?

A1: this compound is a streptogramin antibiotic consisting of two chemically unrelated compounds, this compound I and this compound II. [] These two components act synergistically to inhibit bacterial protein synthesis. [, ] this compound IA first binds to the 50S ribosomal subunit of bacteria. [] this compound IIA then binds to this compound IA on the ribosome, leading to irreversible inhibition of protein synthesis and bacterial death. []

Q2: How does this compound's mechanism of action differ from other protein synthesis inhibitors?

A2: While other protein synthesis inhibitors typically bind reversibly to ribosomes, the interaction between this compound IA and IIA on the ribosome creates a stable ternary complex, leading to irreversible inhibition. [, ] This unique mechanism contributes to its potent activity against some multidrug-resistant bacteria.

Q3: Does the ratio of this compound I and II affect its activity?

A3: Yes, the synergistic interaction between this compound I and II is crucial for its potent antibacterial activity. Studies have shown synergy between the two components at various ratios. []

Q4: What is the molecular formula and weight of this compound IA and IIA?

A4: this compound is a mixture of two compounds. This compound IA has a molecular weight of 800 Da. this compound IIA has a molecular weight of 500 Da. [] The exact molecular formula for each compound is complex and can be found in chemical databases.

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, spectroscopic techniques like NMR have been used to confirm the structures of novel this compound derivatives. [] Additionally, RP-HPLC methods with UV detection have been developed for its quantification in various formulations. []

Q6: Is this compound stable in different pH environments?

A6: this compound, particularly this compound IIB, faces challenges related to stability at various pH levels. [] This instability can affect its solubility, bioavailability, and efficacy.

Q7: Can this compound be used in extractive fermentation processes?

A7: Research has explored using aqueous two-phase systems for partitioning this compound, a crucial step towards extractive fermentation. Results show its preferential partitioning into the PEG-rich top phase, which can be enhanced by using fatty acid esters of PEG. []

Q8: Have any computational studies been conducted on this compound?

A9: Yes, computational chemistry approaches have been used to design new this compound analogs. One study focused on introducing fluorine atoms into this compound IIB to improve its stability and address issues like low water solubility. []

Q9: How do structural modifications of this compound affect its activity?

A10: Studies modifying the 4-oxo-pipecolic acid residue in this compound IA and the dehydroproline ring in this compound IIA aimed to develop water-soluble derivatives. These modifications impacted the in vitro and in vivo activities against various Staphylococcus aureus strains. []

Q10: What are some strategies to improve the stability and solubility of this compound?

A11: Synthesizing water-soluble derivatives through structural modifications is one approach. Research also focuses on developing novel formulations using techniques like macroporous resin adsorption to enhance its stability and bioavailability. []

Q11: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A12: While detailed PK/PD studies are limited, research shows that this compound is primarily metabolized in the liver and excreted in bile. [] Drug interactions with other medications metabolized by CYP3A4, such as tacrolimus and warfarin, can occur, leading to elevated drug levels. [, ]

Q12: What is the in vitro activity of this compound against various bacterial species?

A13: this compound demonstrates significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and various anaerobic bacteria. [, , , , , ] Studies have also shown its efficacy against Mycoplasma genitalium, including macrolide-resistant strains. []

Q13: Has this compound been evaluated in clinical trials for treating infections?

A14: Yes, clinical trials have explored the efficacy of this compound for treating various infections, including erysipelas, superficial pyodermas, and osteoarticular infections caused by MRSA and other bacteria. [, , ] It has shown promising results as an alternative to penicillin or other antibiotics, especially in cases of multidrug-resistant infections.

Q14: What are the known mechanisms of resistance to this compound?

A15: Resistance to this compound can occur through various mechanisms, including enzymatic inactivation, target modification, and efflux pumps. [] The presence of specific resistance genes, such as vga, vgb, and vat, has been linked to this compound resistance in staphylococci. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.